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Compound of Interest

Compound Name: 5,5'-Methylenebis(2-aminophenol)

Cat. No.: B1607468 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5'-
Methylenebis(2-aminophenol), a key building block in the synthesis of high-performance

polymers and specialty chemicals. Due to the limited availability of published, raw

spectroscopic data for 5,5'-Methylenebis(2-aminophenol) in the public domain, this document

presents a detailed analysis of its precursor, 2-aminophenol, alongside typical spectroscopic

ranges for the functional groups present in the target molecule. This information serves as a

valuable reference for the characterization and quality control of 5,5'-Methylenebis(2-
aminophenol) and its derivatives.

Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and

ultraviolet-visible (UV-Vis) spectroscopic data for 2-aminophenol. These values provide a

foundational understanding of the spectral characteristics to be expected for the more complex

5,5'-Methylenebis(2-aminophenol) structure, which is essentially a dimer of 2-aminophenol

linked by a methylene bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The following tables present the ¹H and ¹³C NMR chemical shift data for 2-

aminophenol. For 5,5'-Methylenebis(2-aminophenol), one would expect a more complex
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spectrum but with signals in similar regions, along with a characteristic signal for the methylene

bridge protons.

Table 1: ¹H NMR Spectroscopic Data of 2-Aminophenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.98 s 1H -OH

6.68 m 1H Ar-H

6.61 m 1H Ar-H

6.57 m 1H Ar-H

6.43 m 1H Ar-H

4.48 s 2H -NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2-Aminophenol

Chemical Shift (δ) ppm Assignment

144.51 C-OH

137.07 C-NH₂

120.16 Ar-CH

117.16 Ar-CH

115.13 Ar-CH

115.05 Ar-CH

Solvent: DMSO-d₆
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For 5,5'-Methylenebis(2-aminophenol), one would anticipate a singlet for the methylene

bridge protons (-CH₂-) typically appearing in the range of 3.5-4.5 ppm in the ¹H NMR spectrum.

The aromatic region would show a more complex splitting pattern due to the substitution.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The table below

lists the characteristic IR absorption bands for the functional groups found in 5,5'-
Methylenebis(2-aminophenol).

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Strong, Broad O-H Stretch (Phenolic)

3350 - 3250 Medium N-H Stretch (Amine)

3100 - 3000 Medium C-H Stretch (Aromatic)

2950 - 2850 Medium C-H Stretch (Aliphatic -CH₂-)

1620 - 1580 Medium to Strong C=C Stretch (Aromatic)

1520 - 1480 Medium to Strong N-H Bend (Amine)

1400 - 1300 Medium O-H Bend (Phenolic)

1250 - 1180 Strong C-N Stretch (Aromatic Amine)

1260 - 1180 Strong C-O Stretch (Phenolic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Aromatic compounds like 5,5'-Methylenebis(2-aminophenol) typically exhibit characteristic

absorption bands.

Table 4: UV-Vis Spectroscopic Data
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Solvent λmax (nm)
Molar Absorptivity
(ε)

Transition

Ethanol ~280 Not Available π → π

Ethanol ~230 Not Available π → π

Note: The λmax values are estimations based on the chromophores present in the molecule.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 250 ppm) is used. Due to the lower natural

abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically

several hundred to thousands) and a longer relaxation delay may be required.

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation: For solid samples, the most common method is the KBr pellet

technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium

bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the
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Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed

directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent

(e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted so that the

absorbance at the λmax is within the optimal range of the instrument (typically 0.2 - 1.0).

Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-

800 nm. A cuvette containing the pure solvent is used as a reference. The instrument

measures the absorbance of the sample solution at each wavelength relative to the

reference.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound like 5,5'-Methylenebis(2-aminophenol).
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Caption: Experimental workflow for synthesis and characterization.
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This guide provides a foundational understanding of the spectroscopic properties of 5,5'-
Methylenebis(2-aminophenol) for researchers and professionals in relevant fields. While

direct experimental data for the target compound is not readily available, the provided

information on its precursor and related functional groups offers a strong basis for its

characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 5,5'-Methylenebis(2-
aminophenol): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607468#spectroscopic-data-of-5-5-methylenebis-2-
aminophenol-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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